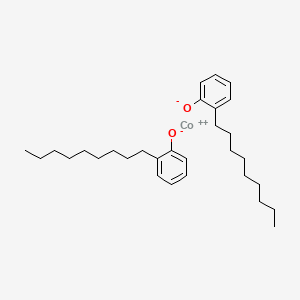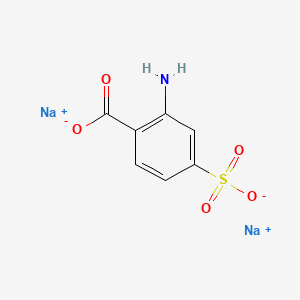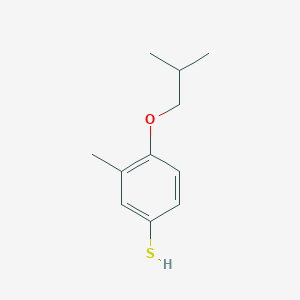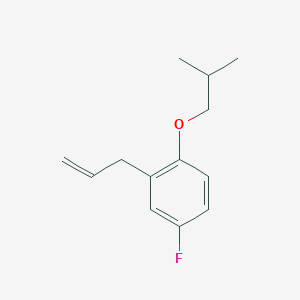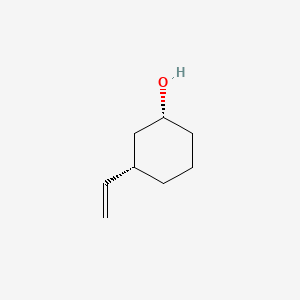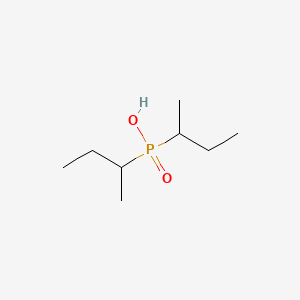![molecular formula C9H14Cl2N2O2 B12643392 ethyl N-[bis[(Z)-3-chloroprop-2-enyl]amino]carbamate CAS No. 24410-89-7](/img/structure/B12643392.png)
ethyl N-[bis[(Z)-3-chloroprop-2-enyl]amino]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl N-[bis[(Z)-3-chloroprop-2-enyl]amino]carbamate is a compound belonging to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry. This particular compound is characterized by its unique structure, which includes ethyl and bis[(Z)-3-chloroprop-2-enyl]amino groups attached to a carbamate moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[bis[(Z)-3-chloroprop-2-enyl]amino]carbamate typically involves the reaction of ethyl carbamate with bis[(Z)-3-chloroprop-2-enyl]amine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The final product is typically purified through techniques such as crystallization or chromatography to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl N-[bis[(Z)-3-chloroprop-2-enyl]amino]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted carbamates.
Wissenschaftliche Forschungsanwendungen
Ethyl N-[bis[(Z)-3-chloroprop-2-enyl]amino]carbamate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs or as a prodrug.
Industry: It is utilized in the production of polymers, coatings, and other industrial materials.
Wirkmechanismus
The mechanism of action of ethyl N-[bis[(Z)-3-chloroprop-2-enyl]amino]carbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the context of its use, such as in medicinal or biological applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl carbamate: A simpler carbamate with similar ester functionality.
Bis[(Z)-3-chloroprop-2-enyl]amine: Shares the bis[(Z)-3-chloroprop-2-enyl]amino group.
Other carbamates: Compounds like methyl carbamate and phenyl carbamate have similar structural features.
Uniqueness
Ethyl N-[bis[(Z)-3-chloroprop-2-enyl]amino]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
24410-89-7 |
|---|---|
Molekularformel |
C9H14Cl2N2O2 |
Molekulargewicht |
253.12 g/mol |
IUPAC-Name |
ethyl N-[bis[(Z)-3-chloroprop-2-enyl]amino]carbamate |
InChI |
InChI=1S/C9H14Cl2N2O2/c1-2-15-9(14)12-13(7-3-5-10)8-4-6-11/h3-6H,2,7-8H2,1H3,(H,12,14)/b5-3-,6-4- |
InChI-Schlüssel |
LHKUBUXTEPQWEM-GLIMQPGKSA-N |
Isomerische SMILES |
CCOC(=O)NN(C/C=C\Cl)C/C=C\Cl |
Kanonische SMILES |
CCOC(=O)NN(CC=CCl)CC=CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



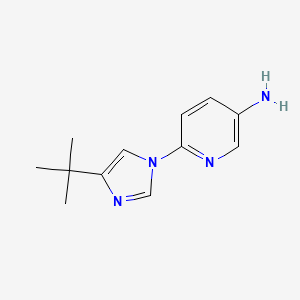

![N-[4-(2-Hydroxyethyl)phenyl]-4-(propan-2-yl)benzene-1-sulfonamide](/img/structure/B12643325.png)
